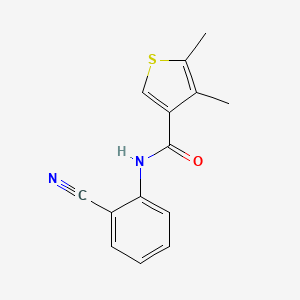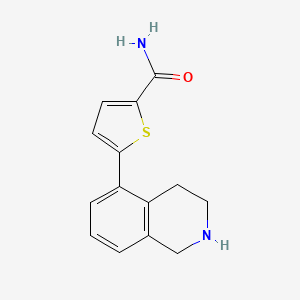
N-(2-cyanophenyl)-4,5-dimethyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-Cyanophenyl)picolinamide” is a chemical compound with the molecular formula C13H9N3O . It’s a solid substance at room temperature .
Synthesis Analysis
“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . It was also obtained by a three-component one-pot reaction of “N-(2-cyanophenyl)formamide” in the presence of thionyl chloride and sulfuryl chloride .
Molecular Structure Analysis
The structure of “N-(2-Cyanophenyl)picolinamide” was studied by X-ray analysis . It crystallized in the triclinic space group P1 .
Chemical Reactions Analysis
“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . It was also obtained by a three-component one-pot reaction of “N-(2-cyanophenyl)formamide” in the presence of thionyl chloride and sulfuryl chloride .
Physical And Chemical Properties Analysis
“N-(2-Cyanophenyl)picolinamide” has a molecular weight of 223.23 . It’s a solid substance at room temperature . The compound has a boiling point of 335.5±22.0 °C (Predicted) and a density of 1.28±0.1 g/cm3 (Predicted) .
Safety and Hazards
For “N-(2-cyanophenyl)benzamide”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
N-(2-cyanophenyl)-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-10(2)18-8-12(9)14(17)16-13-6-4-3-5-11(13)7-15/h3-6,8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYFKUPXSHVRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC=CC=C2C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-4-(methylthio)benzamide](/img/structure/B5416216.png)

![N-methyl-1-[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5416221.png)
![3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5416222.png)
![N-ethyl-3,5-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5416236.png)
![4-benzyl-5-[1-(3-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5416243.png)
![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5416247.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-chlorophenyl)acrylamide](/img/structure/B5416263.png)
![2-(2-furyl)-5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)pyrimidine](/img/structure/B5416274.png)
![N-(2,4-difluorophenyl)-2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5416284.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5416289.png)
![benzyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]leucinate](/img/structure/B5416300.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5416307.png)
![1'-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5416313.png)